

# Physical and chemical properties of 2-Chloro-4-nitrobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Chloro-4-nitrobenzaldehyde**

## Introduction

**2-Chloro-4-nitrobenzaldehyde** is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its trifunctional nature, featuring an aldehyde, a chloro-substituent, and a nitro group, provides a versatile platform for synthetic chemists. The electron-withdrawing properties of the nitro and chloro groups significantly influence the reactivity of both the aldehyde moiety and the aromatic ring, making it a subject of interest for researchers in medicinal chemistry, agrochemicals, and materials science. This guide offers a comprehensive exploration of its physicochemical properties, spectroscopic signature, reactivity, synthesis, and safety protocols, designed for professionals engaged in research and development.

## Molecular Structure and Identification

The unique arrangement of functional groups on the benzene ring dictates the chemical behavior of **2-Chloro-4-nitrobenzaldehyde**. Accurate identification is paramount for its application in regulated industries.

Identifier	Value	Source(s)
IUPAC Name	2-chloro-4-nitrobenzaldehyde	[1]
CAS Number	5568-33-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNO <sub>3</sub>	[1]
SMILES	<chem>C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)C=O</chem>	[1][2]
InChIKey	GVBXZIANHMNKAK-UHFFFAOYSA-N	[1]

## Physicochemical Properties

The physical properties of **2-Chloro-4-nitrobenzaldehyde** are essential for designing experimental conditions, including reaction solvent selection, purification methods, and storage.

Property	Value / Description	Source(s)
Molecular Weight	185.56 g/mol	[1]
Appearance	Expected to be a solid at room temperature, likely a crystalline powder.	
Melting Point	Specific experimental data is not readily available. However, related isomers such as 2-Chloro-5-nitrobenzaldehyde have a melting point of 75-77 °C.	[3]
Solubility	Expected to have limited solubility in water due to its hydrophobic aromatic ring.[4] It is predicted to be soluble in common polar organic solvents like acetone, ethanol, and chloroform, a characteristic shared by similar nitrobenzaldehyde compounds.	[4]
Topological Polar Surface Area	62.9 Å <sup>2</sup> (Computed)	[1]

## Predicted Spectroscopic Profile

While a complete, published set of spectra for **2-Chloro-4-nitrobenzaldehyde** is not available, its structure allows for a reliable prediction of its spectroscopic characteristics based on the known effects of its functional groups and data from its isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show four distinct signals.

- Aldehydic Proton (CHO): A singlet appearing far downfield, typically in the range of  $\delta$  9.9-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
- Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting pattern. H-6 (adjacent to the aldehyde) would likely be a doublet, H-5 would be a doublet of doublets, and H-3 would be a doublet. Their chemical shifts will be downfield, influenced by the electron-withdrawing nitro and chloro groups. For the related 2-chloro-5-nitrobenzaldehyde isomer, aromatic protons appear between  $\delta$  7.7 and 8.8 ppm.<sup>[5]</sup>
- <sup>13</sup>C NMR: The carbon spectrum will provide key information about the carbon framework.
  - Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around  $\delta$  189-193 ppm.
  - Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the chloro (C-2) and nitro (C-4) groups will have their chemical shifts significantly influenced. The remaining four aromatic carbons will appear in the typical  $\delta$  120-140 ppm range.

## Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. An FTIR spectrum for this compound is noted to exist, obtained via a KBr-Pellet technique.<sup>[1]</sup> The spectrum would be characterized by the following absorption bands:

- C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715  $\text{cm}^{-1}$ .
- N-O Stretch (Nitro Group): Two strong peaks, one asymmetric stretch around 1520-1560  $\text{cm}^{-1}$  and a symmetric stretch around 1345-1385  $\text{cm}^{-1}$ .
- Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-Cl Stretch: A peak in the fingerprint region, typically 600-800  $\text{cm}^{-1}$ .
- Aromatic C-H Stretch: Peaks appearing above 3000  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- **Molecular Ion Peak  $[M]^+$ :** Expected at an  $m/z$  of approximately 185 and 187 with a characteristic ~3:1 intensity ratio due to the presence of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes. The monoisotopic mass is 184.988 Da.[\[1\]](#)
- **Key Fragments:** Common fragmentation would involve the loss of the aldehyde proton  $[M-\text{H}]^+$ , the entire aldehyde group  $[M-\text{CHO}]^+$ , and the nitro group  $[M-\text{NO}_2]^+$ .

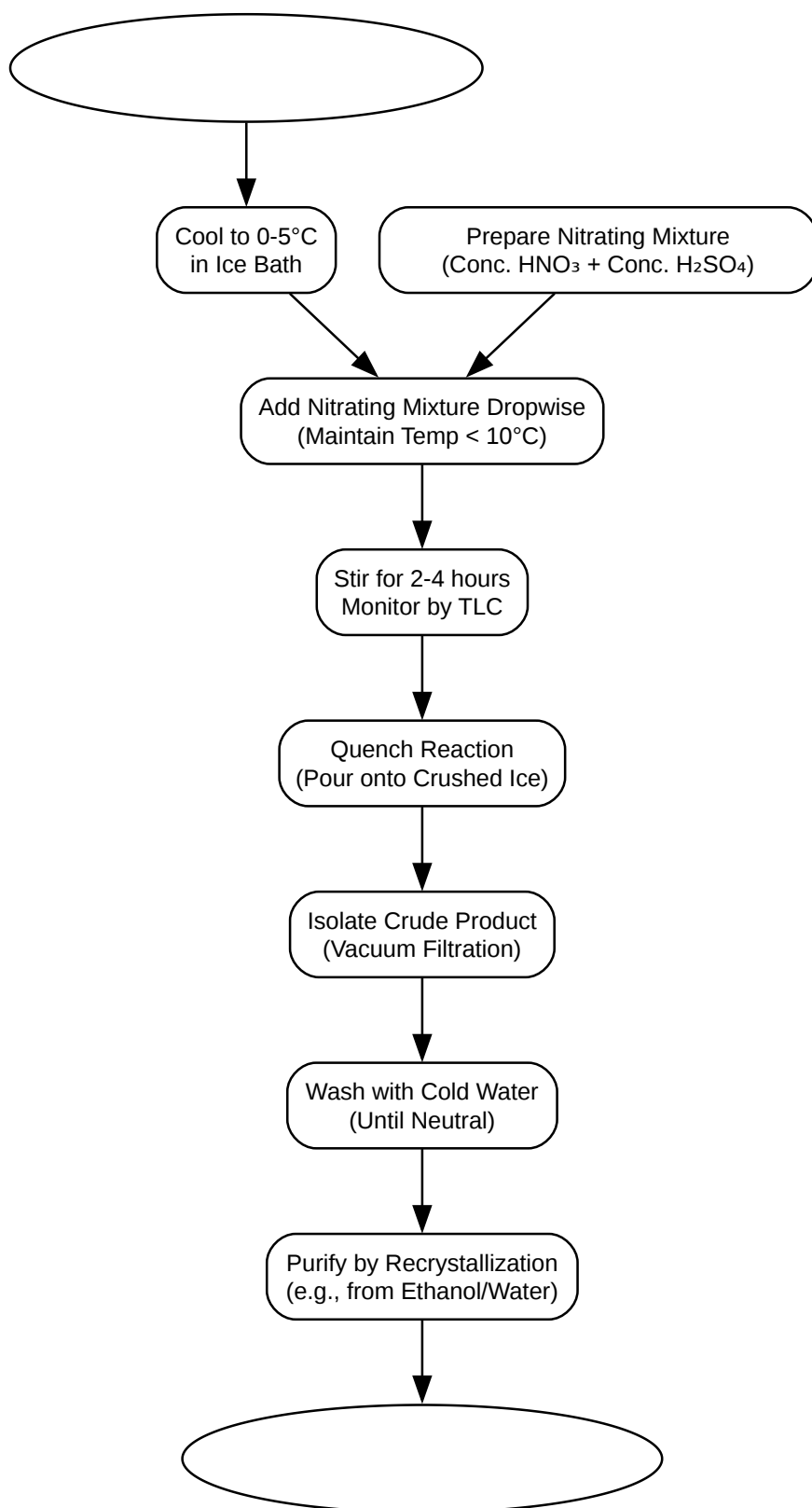
## Experimental Protocol: Spectroscopic Data Acquisition

- **NMR Spectroscopy:** Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO}-d_6$ ) in a 5 mm NMR tube. Record  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher spectrometer.
- **IR Spectroscopy:** Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to  $400\text{ cm}^{-1}$ .
- **Mass Spectrometry:** Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). Analyze using an instrument with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination.

## Chemical Reactivity and Synthetic Applications

The reactivity of **2-Chloro-4-nitrobenzaldehyde** is dominated by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine, renders the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack.[\[6\]](#)

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-4-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583620#physical-and-chemical-properties-of-2-chloro-4-nitrobenzaldehyde]

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